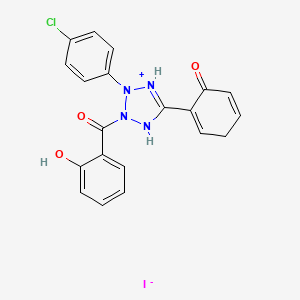
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide is a complex organic compound that features a tetrazolium core substituted with chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as chlorophenyl derivatives and hydroxybenzoyl compounds. These intermediates are then subjected to cyclization reactions to form the tetrazolium ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts. The final product is usually purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, compounds with tetrazolium cores are often used in assays to measure cell viability and proliferation. They can be reduced by cellular enzymes to form colored formazan products, which can be quantified spectrophotometrically.
Medicine
In medicine, similar compounds are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, these compounds may be used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide involves its interaction with specific molecular targets. For example, in biological assays, the compound is reduced by cellular enzymes to form a colored product, indicating cell viability.
類似化合物との比較
Similar Compounds
Tetrazolium Salts: These compounds are widely used in cell viability assays.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups are studied for their diverse chemical properties.
Hydroxybenzoyl Compounds: These compounds are known for their antioxidant properties.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide lies in its specific combination of functional groups, which may confer unique reactivity and applications compared to other similar compounds.
特性
CAS番号 |
89567-96-4 |
|---|---|
分子式 |
C20H16ClIN4O3 |
分子量 |
522.7 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-1H-tetrazol-4-ium-5-yl]cyclohexa-2,5-dien-1-one;iodide |
InChI |
InChI=1S/C20H15ClN4O3.HI/c21-13-9-11-14(12-10-13)24-22-19(15-5-1-3-7-17(15)26)23-25(24)20(28)16-6-2-4-8-18(16)27;/h2-12,27H,1H2,(H,22,23);1H |
InChIキー |
GBPBGLAMQGUQOC-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(=O)C(=C1)C2=[NH+]N(N(N2)C(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




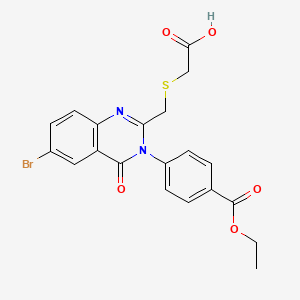
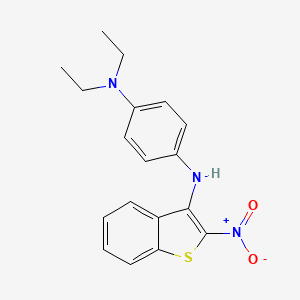
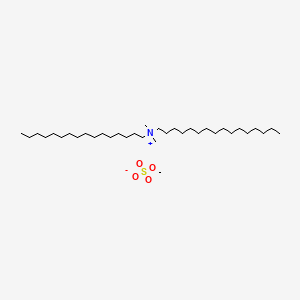
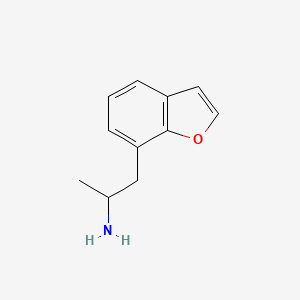
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
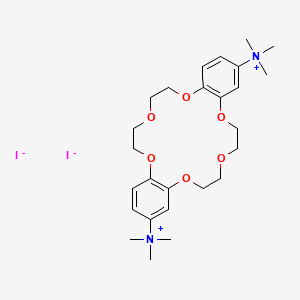

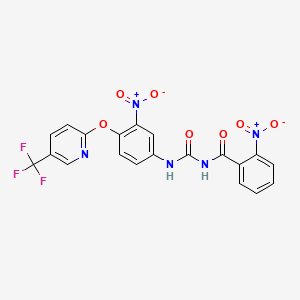

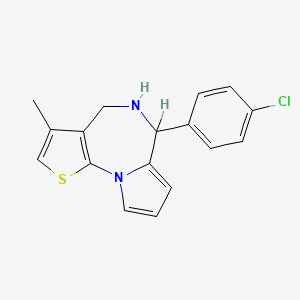
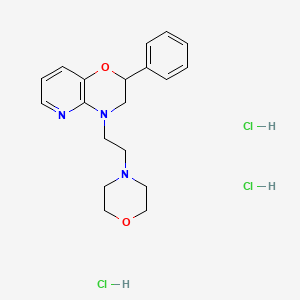
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
